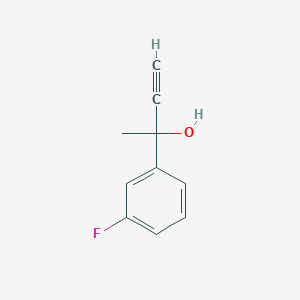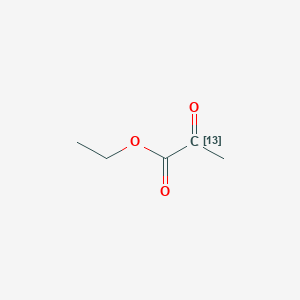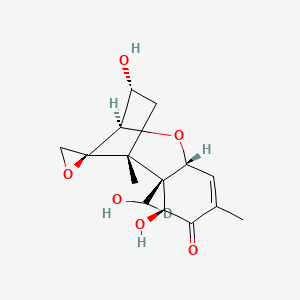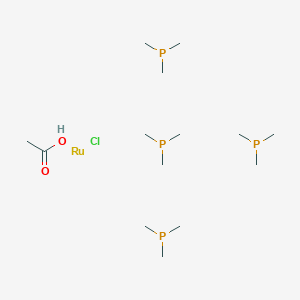
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate
Descripción general
Descripción
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate, commonly known as RuCl2(PMe3)4, is a ruthenium-based compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications in various scientific research fields. This compound is a highly reactive and air-sensitive organometallic compound that has been widely used in catalysis, electrochemistry, and material science.
Aplicaciones Científicas De Investigación
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been widely used as a catalyst in organic synthesis, electrochemistry, and material science. It has also been used as a precursor for the synthesis of various ruthenium-based compounds that have potential applications in cancer therapy, photodynamic therapy, and antimicrobial activity.
Mecanismo De Acción
The mechanism of action of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is not well understood. However, it is believed to act as a catalyst in various chemical reactions by transferring electrons to the reactants. It has also been shown to have potential applications in photodynamic therapy by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate are not well studied. However, it has been shown to have potential applications in cancer therapy by inducing apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has several advantages and limitations for lab experiments. It is a highly reactive and air-sensitive compound that requires careful handling and storage. It is also highly soluble in organic solvents, which makes it easy to use in various chemical reactions. However, its high reactivity and air-sensitivity make it difficult to handle in the presence of air and moisture.
Direcciones Futuras
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has several potential applications in various scientific research fields. Some of the future directions for research on this compound include:
1. Studying the mechanism of action of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate in various chemical reactions.
2. Developing new ruthenium-based compounds using Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate as a precursor.
3. Studying the potential applications of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate in cancer therapy, photodynamic therapy, and antimicrobial activity.
4. Developing new methods for the synthesis and purification of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate.
5. Studying the potential applications of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate in electrochemistry and material science.
Conclusion:
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is a ruthenium-based compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications in various scientific research fields. It has been widely used as a catalyst in organic synthesis, electrochemistry, and material science. It has also been used as a precursor for the synthesis of various ruthenium-based compounds that have potential applications in cancer therapy, photodynamic therapy, and antimicrobial activity. Further research is needed to fully understand the mechanism of action and potential applications of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate.
Propiedades
IUPAC Name |
acetic acid;chlororuthenium;trimethylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDWOCBCWZINL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CP(C)C.CP(C)C.CP(C)C.CP(C)C.Cl[Ru] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H40ClO2P4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



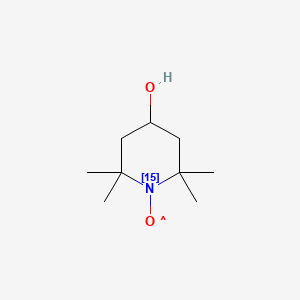


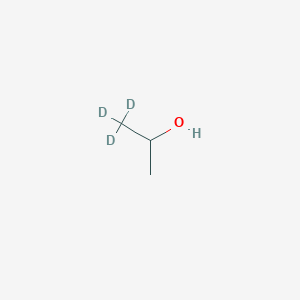
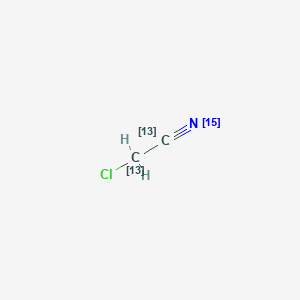



![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)

